molecular formula C10H10O3 B1530764 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 17359-46-5

7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1530764
CAS No.: 17359-46-5
M. Wt: 178.18 g/mol
InChI Key: NAWLSAKWLMBISU-UHFFFAOYSA-N
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Description

“7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H10O3 . The structure includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 178.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Compound Synthesis: A study detailed the synthesis of novel derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, emphasizing their optical properties through X-ray crystal structure analysis. The research found variations in absorption and fluorescence spectra based on substituent changes, indicating the potential for diverse applications in molecular design and optical materials (Zhen-Ju Jiang et al., 2012).
  • Orthogonal Synthesis Discovery: Another investigation used artificial intelligence to explore synthetic routes, leading to the discovery of a one-pot synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds. This approach underlines the role of computational tools in enhancing synthetic efficiency and uncovering new catalytic reactions (T. Takabatake et al., 2020).

Biological Potential and Applications

  • Antitumor Activity: Research into dihydrobenzofuran lignans and related compounds showcased their potential as antitumor agents. These studies highlight the compounds' ability to inhibit tubulin polymerization, with specific derivatives showing promising activity against leukemia and breast cancer cell lines. Such findings indicate the therapeutic potential of benzofuran derivatives in cancer treatment (L. Pieters et al., 1999).
  • Enzyme Inhibition: Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been evaluated for their anticholinesterase action, indicating potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research suggests the utility of these compounds in treating diseases associated with enzyme dysregulation, such as Alzheimer's disease (Weiming Luo et al., 2005).

Safety and Hazards

While specific safety and hazard information for “7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” was not found in the search results, it’s important to note that benzofuran compounds can be toxic to host cells after long-term administration .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Biochemical Analysis

Biochemical Properties

7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit transcription factors, leading to upregulation or downregulation of target genes . It also affects metabolic pathways by interacting with enzymes involved in cellular respiration and energy production, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-4,8H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWLSAKWLMBISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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